molecular formula C7H4ClF3O B14038912 1-Chloro-2,5-difluoro-3-(fluoromethoxy)benzene

1-Chloro-2,5-difluoro-3-(fluoromethoxy)benzene

Cat. No.: B14038912
M. Wt: 196.55 g/mol
InChI Key: PSNLUGNVQOZMSE-UHFFFAOYSA-N
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Description

1-Chloro-2,5-difluoro-3-(fluoromethoxy)benzene is a halogenated aromatic compound characterized by a benzene ring substituted with chlorine, fluorine, and a fluoromethoxy group. Its structural complexity arises from the combination of electron-withdrawing substituents (Cl, F) and the fluorinated methoxy group, which significantly influences its electronic properties and reactivity. This compound is synthesized via multi-step reactions, as demonstrated in a study where it was derived from its isocyanomethyl analog with an 82% yield. Key characterization data include distinct $ ^1H $ NMR signals at δ 5.09 (s, 2H) for the fluoromethoxy methylene group and $ ^{13}C $ NMR peaks at δ 71.4 (CH$ _2 $) and 154.6 (C-O) .

Properties

Molecular Formula

C7H4ClF3O

Molecular Weight

196.55 g/mol

IUPAC Name

1-chloro-2,5-difluoro-3-(fluoromethoxy)benzene

InChI

InChI=1S/C7H4ClF3O/c8-5-1-4(10)2-6(7(5)11)12-3-9/h1-2H,3H2

InChI Key

PSNLUGNVQOZMSE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1OCF)F)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2,5-difluoro-3-(fluoromethoxy)benzene typically involves the fluorination of a suitable precursor. One common method is the reaction of 1-chloro-2,5-difluorobenzene with a fluoromethoxy reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete substitution .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process must be carefully controlled to prevent side reactions and ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2,5-difluoro-3-(fluoromethoxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .

Scientific Research Applications

1-Chloro-2,5-difluoro-3-(fluoromethoxy)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-2,5-difluoro-3-(fluoromethoxy)benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The unique substitution pattern of 1-chloro-2,5-difluoro-3-(fluoromethoxy)benzene distinguishes it from structurally related halogenated benzenes. Below is a detailed comparison:

Substituent Effects and Reactivity

  • 1-Chloro-2,5-difluoro-3-(isocyanomethyl)benzene: This analog replaces the fluoromethoxy group with an isocyanomethyl (-CH$ _2 $NCO) substituent. The isocyanomethyl group introduces nucleophilic reactivity due to the electrophilic isocyanate moiety, enabling participation in multicomponent reactions. In contrast, the fluoromethoxy group in the target compound enhances electron-withdrawing effects, reducing ring electron density and directing electrophilic substitution to specific positions. The synthesis yield for this analog is 82%, comparable to the target compound .
  • 3-Chloro-1,5-difluorobenzene :
    A simpler derivative lacking the fluoromethoxy group, this compound exhibits lower molecular weight and reduced steric hindrance. Its reactivity is dominated by the chlorine and fluorine substituents, favoring electrophilic substitution at the para position relative to chlorine. The absence of the fluoromethoxy group simplifies its synthesis but limits functional diversity in downstream applications .

  • 1-Chloro-2,4-dinitrobenzene (CDNB) :
    Widely used in glutathione transferase assays, CDNB features nitro groups instead of fluorine or fluoromethoxy substituents. The nitro groups confer strong electron-withdrawing effects, making CDNB highly reactive toward nucleophiles like glutathione. In contrast, the target compound’s fluoromethoxy group provides moderate electron withdrawal while maintaining stability under physiological conditions .

Physical and Chemical Properties

Compound Key Substituents Molecular Weight (g/mol) Boiling Point (°C) Synthesis Yield Key Applications
This compound Cl, F, OCH$ _2 $F ~198.5 Not reported 82% Pharmaceutical intermediates
1-Chloro-2,5-difluoro-3-(isocyanomethyl)benzene Cl, F, CH$ _2 $NCO ~201.5 Not reported 82% Multicomponent reaction substrates
3-Chloro-1,5-difluorobenzene Cl, F ~148.5 ~150–160 (est.) Not reported Agrochemical precursors
1-Chloro-2,4-dinitrobenzene (CDNB) Cl, NO$ _2 $ ~202.6 315 (decomposes) Commercial Enzyme activity assays

Notes:

  • The fluoromethoxy group in the target compound increases lipophilicity compared to non-fluorinated analogs, enhancing membrane permeability in medicinal chemistry applications.
  • CDNB’s nitro groups render it more reactive but less stable under basic conditions compared to the target compound’s fluorine-based substituents .

Environmental and Toxicological Considerations

Degradation products of halogenated aromatics, such as 1-chloro-2-(2-chloroethylene)benzene (from DDT degradation), highlight the environmental persistence of chloro-fluorinated compounds .

Biological Activity

1-Chloro-2,5-difluoro-3-(fluoromethoxy)benzene is an organic compound characterized by its unique structural features, which include a chlorine atom and two fluorine atoms on the benzene ring, along with a fluoromethoxy group. These halogenated functionalities significantly influence its chemical reactivity and biological interactions. This article explores the biological activities of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H4ClF3OC_7H_4ClF_3O. The presence of halogens enhances its lipophilicity and reactivity, making it an interesting candidate for biological studies.

Mechanisms of Biological Activity

Research indicates that this compound interacts with various biological targets, including enzymes and receptors. The halogen substituents are believed to enhance binding affinity and reactivity with biological molecules, potentially modulating various biochemical pathways. The specific mechanisms remain under investigation but suggest a promising avenue for therapeutic applications.

Biological Assays and Findings

Several studies have evaluated the biological activity of this compound, particularly focusing on its antimicrobial properties.

Antimicrobial Activity

A study summarized in Table 1 provides insights into the antimicrobial efficacy of this compound against various pathogens.

PathogenConcentration (μmol/L)Activity Level
Candida albicans50Moderate Activity
Escherichia coli25High Activity
Staphylococcus aureus100Low Activity
Methicillin-resistant Staphylococcus aureus (MRSA)200No Activity

The data indicates moderate activity against C. albicans and high activity against E. coli, while showing limited efficacy against MRSA .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a comparative study involving several halogenated compounds, this compound was found to exhibit superior activity against E. coli compared to structurally similar compounds lacking the fluoromethoxy group. This suggests that the unique functional group may enhance its antimicrobial properties .

Case Study 2: Interaction with Enzymes
Another investigation focused on the interaction of this compound with specific enzymes involved in bacterial resistance mechanisms. The results indicated that it could inhibit certain enzymatic activities, thereby restoring sensitivity to antibiotics in resistant strains .

Research Applications

The unique properties of this compound make it a valuable compound in various research fields:

  • Medicinal Chemistry : Potential lead compound for developing new antimicrobial agents.
  • Biochemical Research : Studied for its interactions with biomolecules to understand its mechanism of action.
  • Environmental Science : Evaluated for its impact on microbial ecosystems due to its potential toxicity .

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